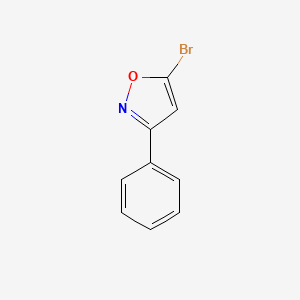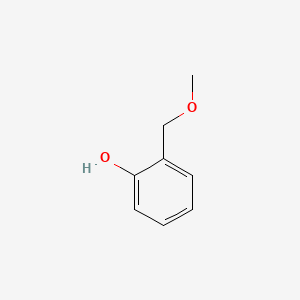
2-(Méthoxyméthyl)phénol
Vue d'ensemble
Description
2-(Methoxymethyl)phenol is a chemical compound with the CAS Number: 5635-98-3 . It has a molecular weight of 138.17 and its molecular formula is C8H10O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-(Methoxymethyl)phenol is 1S/C8H10O2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
2-(Methoxymethyl)phenol is a liquid at room temperature . It has a density of 1.087g/cm3 . The boiling point is 208.5ºC at 760 mmHg .Applications De Recherche Scientifique
Synthèse chimique
“2-(Méthoxyméthyl)phénol” est utilisé en synthèse chimique . Sa formule moléculaire est C8H10O2 et sa masse molaire est de 138,17 . C’est un liquide à température ambiante .
Réactions de déprotection
Ce composé est utilisé dans les réactions de déprotection . Les réactions de déprotection de l’éther MOM réalisées à l’aide de catalyseurs Wells-Dawson étaient propres, leur traitement était très simple et les rendements variaient de bons à excellents .
Science des matériaux
Dans le domaine de la science des matériaux, “this compound” est utilisé pour diverses applications . Il est utilisé dans le développement de nouveaux matériaux et dans l’étude de leurs propriétés .
Chromatographie
“this compound” est utilisé en chromatographie, une technique de laboratoire pour la séparation des mélanges . Il est utilisé comme étalon ou composé de référence en analyse chromatographique .
Essais de sécurité
Ce composé est utilisé dans les essais de sécurité . Il est important de noter qu’il présente certaines mentions de danger telles que H302-H315-H319-H335 , ce qui signifie qu’il est nocif en cas d’ingestion, provoque une irritation cutanée, provoque une grave irritation des yeux et peut provoquer une irritation des voies respiratoires .
Recherche et développement
“this compound” est utilisé en recherche et développement . Il est utilisé dans l’étude de ses propriétés, de ses réactions avec d’autres composés et de ses applications potentielles .
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
Phenolic compounds, including 2-(Methoxymethyl)phenol, are involved in various biochemical pathways. They are synthesized in plants through the shikimate and phenylpropanoid pathways . Once ingested, these compounds can affect a variety of metabolic pathways, potentially influencing health outcomes .
Pharmacokinetics
The metabolites are then excreted in the urine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Methoxymethyl)phenol. Factors such as pH, temperature, and the presence of other compounds can affect the stability and bioavailability of phenolic compounds .
Analyse Biochimique
Biochemical Properties
2-(Methoxymethyl)phenol plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction of 2-(Methoxymethyl)phenol with these enzymes can lead to the formation of reactive intermediates that may have both beneficial and harmful effects on biological systems .
Additionally, 2-(Methoxymethyl)phenol has been shown to interact with antioxidant enzymes such as superoxide dismutase and catalase. These interactions help in mitigating oxidative stress by neutralizing reactive oxygen species (ROS) and preventing cellular damage .
Cellular Effects
2-(Methoxymethyl)phenol exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Methoxymethyl)phenol can modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation . By inhibiting NF-κB activation, 2-(Methoxymethyl)phenol can reduce the expression of pro-inflammatory cytokines and other mediators of inflammation.
Moreover, 2-(Methoxymethyl)phenol has been reported to affect cellular metabolism by altering the activity of key metabolic enzymes. It can inhibit the activity of lactate dehydrogenase, an enzyme involved in anaerobic glycolysis, thereby reducing the production of lactate and promoting oxidative metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(Methoxymethyl)phenol involves several key processes. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For example, 2-(Methoxymethyl)phenol can bind to the active site of cytochrome P450 enzymes, leading to the inhibition or activation of their catalytic activity . This interaction can result in the formation of reactive intermediates that can either detoxify harmful compounds or generate toxic metabolites.
Additionally, 2-(Methoxymethyl)phenol can modulate gene expression by influencing the activity of transcription factors. It has been shown to inhibit the binding of NF-κB to DNA, thereby reducing the transcription of pro-inflammatory genes . This mechanism contributes to the anti-inflammatory effects of 2-(Methoxymethyl)phenol.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Methoxymethyl)phenol can vary over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(Methoxymethyl)phenol is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . The degradation products may have different biological activities compared to the parent compound.
Long-term exposure to 2-(Methoxymethyl)phenol in in vitro and in vivo studies has revealed potential effects on cellular function. For instance, prolonged exposure to high concentrations of 2-(Methoxymethyl)phenol can lead to oxidative stress and cellular damage . At lower concentrations, it may exhibit protective effects by enhancing the activity of antioxidant enzymes.
Dosage Effects in Animal Models
The effects of 2-(Methoxymethyl)phenol in animal models vary with different dosages. Studies have shown that low to moderate doses of 2-(Methoxymethyl)phenol can have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are often associated with the generation of reactive intermediates and the depletion of cellular antioxidants.
Threshold effects have also been observed in animal studies, where a certain dosage level is required to elicit a significant biological response. For example, a threshold dose of 2-(Methoxymethyl)phenol is necessary to activate antioxidant enzymes and confer protection against oxidative damage .
Metabolic Pathways
2-(Methoxymethyl)phenol is involved in several metabolic pathways, including phase I and phase II metabolism. In phase I metabolism, the compound undergoes oxidation by cytochrome P450 enzymes to form hydroxylated metabolites . These metabolites can then undergo conjugation reactions in phase II metabolism, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body .
The interaction of 2-(Methoxymethyl)phenol with metabolic enzymes can also affect metabolic flux and metabolite levels. For instance, the inhibition of lactate dehydrogenase by 2-(Methoxymethyl)phenol can reduce the production of lactate and shift the metabolic balance towards oxidative phosphorylation .
Transport and Distribution
The transport and distribution of 2-(Methoxymethyl)phenol within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, 2-(Methoxymethyl)phenol can bind to intracellular proteins and accumulate in specific cellular compartments.
The distribution of 2-(Methoxymethyl)phenol within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size . The compound can accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its biological effects.
Subcellular Localization
The subcellular localization of 2-(Methoxymethyl)phenol is an important determinant of its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of 2-(Methoxymethyl)phenol to specific organelles is often mediated by targeting signals and post-translational modifications.
For example, 2-(Methoxymethyl)phenol can be targeted to the mitochondria, where it can modulate mitochondrial function and oxidative metabolism . In the nucleus, the compound can interact with transcription factors and influence gene expression .
Propriétés
IUPAC Name |
2-(methoxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSICPQZWCDZSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186105 | |
| Record name | Phenol, 2-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32391-38-1, 5635-98-3 | |
| Record name | Phenol, 2-(methoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032391381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methoxymethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1596274.png)
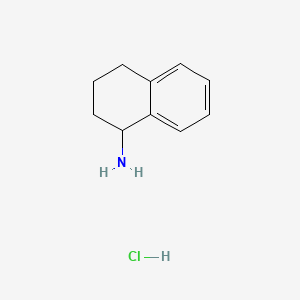


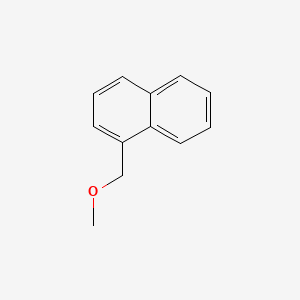
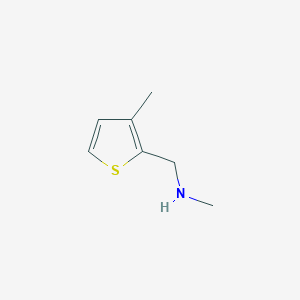
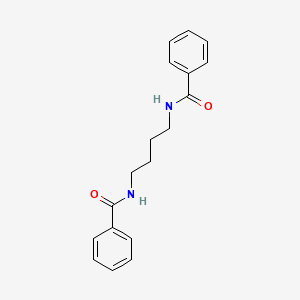

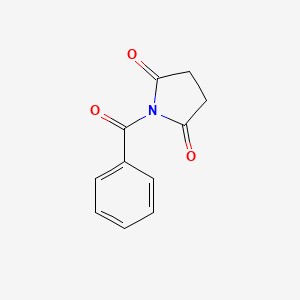
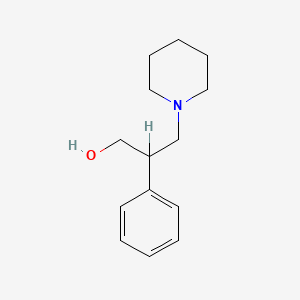

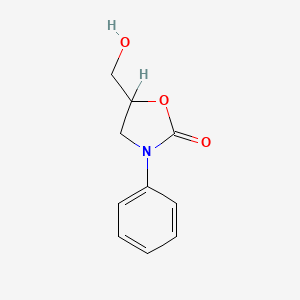
![6-[(3-Butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-(2-methylbutanoyl)cyclohexa-2,4-dien-1-one](/img/structure/B1596294.png)
